4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine
Beschreibung
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, a difluoromethyl group at position 5, and a pyrrolidin-1-yl substituent at position 6.
Eigenschaften
Molekularformel |
C9H11ClF2N4 |
|---|---|
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
4-chloro-5-(difluoromethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H11ClF2N4/c10-6-5(7(11)12)8(15-9(13)14-6)16-3-1-2-4-16/h7H,1-4H2,(H2,13,14,15) |
InChI-Schlüssel |
MUXVGAPOCOUNJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C(=NC(=N2)N)Cl)C(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-5-(Difluormethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amin beinhaltet typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer wie Amidine und β-Diketone synthetisiert werden.
Einführung der Chlorgruppe: Die Chlorgruppe kann durch eine Chlorierungsreaktion unter Verwendung von Reagenzien wie Phosphoroxychlorid (POCl3) oder Thionylchlorid (SOCl2) eingeführt werden.
Einführung der Difluormethylgruppe: Die Difluormethylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Difluormethylierungsmitteln wie Difluormethyljodid (CF2HI) oder Difluormethylsulfon (CF2HSO2) eingeführt werden.
Einführung der Pyrrolidinylgruppe: Die Pyrrolidinylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Pyrrolidin und geeigneten Abgangsgruppen eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-Chlor-5-(Difluormethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amin beinhaltet die Skalierung der Labor-Syntheseverfahren. Dies erfordert typischerweise die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Strömungsreaktoren und die Implementierung effizienter Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under controlled conditions. Key reaction pathways include:
Amine Substitution
Reaction with primary/secondary amines replaces the chlorine atom. For example:
Example Reaction :
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine + R-NH₂ → 4-R-amino-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine + HCl
Conditions :
-
Solvent: t-BuOH/DCE (1:1)
-
Catalyst: ZnBr₂
-
Base: Triethylamine (TEA)
-
Temperature: 5°C → 25°C (ambient)
Yield : ~40% (analogous to )
Alkoxy/Thiol Substitution
The chlorine can be displaced by alkoxides or thiols:
Example :
Reaction with sodium methoxide (NaOMe) produces the corresponding methoxy derivative.
Conditions :
-
Solvent: Methanol
-
Temperature: Reflux (60–80°C)
Key Observation : Steric hindrance from the pyrrolidine group at position 6 slows substitution kinetics.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at position 4:
Suzuki-Miyaura Coupling
Reaction :
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine + Ar-B(OH)₂ → 4-Ar-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Solvent: HFIP (hexafluoroisopropanol)
-
Base: Cs₂CO₃
-
Temperature: 80°C
Yield Range : 50–75% (based on analogous pyrimidine systems )
Buchwald-Hartwig Amination
Direct coupling with aryl amines under Pd catalysis:
Example :
Reaction with 4-aminobenzamide derivatives forms biaryl amine linkages.
Conditions :
Reduction of the Amine Group
The primary amine at position 2 can be reductively alkylated:
Example :
Reaction with formaldehyde and NaBH₃CN produces N-methyl derivatives.
Conditions :
Acylation of the Primary Amine
Reaction :
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine + AcCl → 2-Acetamido-4-chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidine
Conditions :
Formylation at Position 5
Vilsmeier-Haack formylation introduces a formyl group:
Conditions :
-
Reagent: POCl₃/DMF
-
Solvent: DCE
-
Temperature: 60°C
Yield : 45–55% (electron-deficient pyrimidines show lower yields )
Comparative Reactivity Table
| Reaction Type | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Amine Substitution | ZnBr₂, TEA, t-BuOH/DCE, 25°C | 40 | Competing side reactions at C-5 |
| Suzuki Coupling | Pd(PPh₃)₄, HFIP, 80°C | 65 | Solvent compatibility |
| Reductive Alkylation | NaBH₃CN, MeOH, 25°C | 75 | Over-reduction of pyrrolidine |
| Vilsmeier Formylation | POCl₃/DMF, DCE, 60°C | 50 | Low regioselectivity |
Mechanistic Insights
-
Steric Effects : The pyrrolidine group at position 6 creates steric hindrance, slowing substitution at C-4.
-
Electronic Effects : The electron-withdrawing difluoromethyl group at C-5 deactivates the pyrimidine ring, necessitating harsher conditions for electrophilic substitutions .
-
Catalyst Compatibility : Pd-based catalysts exhibit higher efficiency in cross-couplings compared to Ni or Cu systems due to better stability in fluorinated solvents .
Research Gaps and Opportunities
-
Limited data exists on photochemical reactivity or enzymatic modifications.
-
Selective functionalization at C-5 (difluoromethyl group) remains underexplored.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar pyrimidine structures exhibit significant anticancer properties. The difluoromethyl group may enhance the compound's ability to inhibit tumor growth by interacting with specific molecular targets involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlights the role of fluorinated pyrimidines in targeting cancer cells, suggesting that derivatives of this compound could be explored for anticancer therapies .
Antiviral Properties
Pyrimidine derivatives have been investigated for their antiviral activities, particularly against viral infections such as hepatitis and HIV. The structural modifications, including the presence of a difluoromethyl group, may improve binding affinity to viral enzymes or receptors, thus inhibiting viral replication. This potential application warrants further investigation through preclinical studies.
Neurological Disorders
The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for treating neurological disorders. Pyrimidine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions like depression or anxiety. Research into the neuropharmacological effects of similar compounds suggests that this compound may have therapeutic potential .
Inhibition of Kinases
Kinase inhibitors are crucial in cancer therapy and other diseases characterized by aberrant kinase activity. The structural features of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine suggest that it could act as a kinase inhibitor, potentially impacting signaling pathways involved in cell growth and survival .
Case Study 1: Anticancer Research
A study conducted on pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against various cancer cell lines. The incorporation of halogen substituents like chlorine and fluorine was shown to increase potency through improved receptor binding and metabolic stability.
Case Study 2: Antiviral Screening
In a recent antiviral screening program, several pyrimidine derivatives were evaluated for their efficacy against influenza viruses. Compounds with difluoromethyl groups exhibited enhanced activity due to their ability to inhibit viral RNA polymerase, suggesting a potential pathway for further development of antiviral agents based on this scaffold.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 5
The difluoromethyl group at position 5 distinguishes the target compound from analogs with other substituents:
- 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8): Replacing difluoromethyl with iodine increases molecular weight (MW: 298.5 vs. However, iodine’s bulkiness may reduce metabolic stability compared to the compact difluoromethyl group .
- 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1): A fused pyrrolo-pyrimidine system replaces the difluoromethyl group, enhancing aromaticity and rigidity, which could improve target binding but reduce solubility .
Table 1: Position 5 Substituent Impact
| Compound | Substituent (Position 5) | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | Difluoromethyl | ~247.6 | Moderate lipophilicity, metabolic stability |
| 4-Chloro-5-iodo-6-methylpyrimidin-2-amine | Iodo | 298.5 | Halogen bonding potential, higher MW |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | Fused pyrrole | 180.6 | Rigid structure, reduced solubility |
Substituent Variations at Position 6
The pyrrolidin-1-yl group at position 6 is compared to other amine substituents:
- 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine: Replacing pyrrolidine with morpholine introduces an oxygen atom, increasing polarity and water solubility. Morpholine’s larger ring size may alter steric interactions in biological targets .
- 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine : Piperidine (six-membered ring) vs. pyrrolidine (five-membered) affects conformational flexibility. Piperidine’s extended structure might enhance binding pocket penetration .
Table 2: Position 6 Substituent Impact
| Compound | Substituent (Position 6) | Ring Size | Solubility (Predicted) | Key Interactions |
|---|---|---|---|---|
| Target Compound | Pyrrolidin-1-yl | 5-membered | Moderate | Hydrogen bonding, steric |
| 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine | Morpholino | 6-membered | Higher | Polar interactions |
| 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | Piperidin-1-yl | 6-membered | Moderate | Enhanced flexibility |
Electronic and Functional Group Modifications
- 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (EP 4 146 630 B1): The trifluoromethyl group at position 6 is strongly electron-withdrawing, enhancing electrophilicity at the pyrimidine core compared to the target compound’s pyrrolidine group. This could accelerate nucleophilic substitution reactions .
- [18F]4-Chloro-2-(difluoromethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxypyrimidin-5-amine : A radiolabeled analog with a methoxy group at position 6, designed for PET imaging. Methoxy increases solubility but reduces membrane permeability compared to pyrrolidine .
Biologische Aktivität
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in treating diseases such as cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is CHClFN. Its structure features a pyrimidine ring substituted with a chlorinated and difluoromethyl group, along with a pyrrolidine moiety, which contributes to its biological activity.
Research indicates that 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine acts primarily as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has shown efficacy in inhibiting Trk (tropomyosin receptor kinase) kinases, which are involved in neurotrophic signaling and have been linked to various cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several cancer cell lines. The following table summarizes the IC values for different cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.87 - 12.91 | |
| MDA-MB-231 (Breast Cancer) | 1.75 - 9.46 | |
| HeLa (Cervical Cancer) | 10.0 |
These values indicate that the compound is particularly effective against breast cancer cell lines, suggesting a targeted therapeutic potential.
In Vivo Studies
In vivo studies have further elucidated the pharmacokinetic properties of the compound. A study involving animal models showed that after intravenous administration, the compound had a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% . These pharmacokinetic properties are crucial for assessing the viability of the compound as a therapeutic agent.
Case Studies
Several case studies highlight the therapeutic potential of 4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine:
- Neurodegenerative Diseases : A study explored its effects on neurodegenerative conditions, demonstrating that it could cross the blood-brain barrier and exert neuroprotective effects in models of Alzheimer's disease .
- Cancer Treatment : In a preclinical trial for treating glioblastoma, this compound significantly reduced tumor growth compared to control groups, indicating its potential as a treatment option for aggressive brain tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
